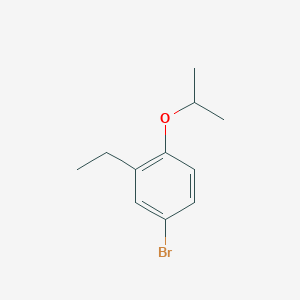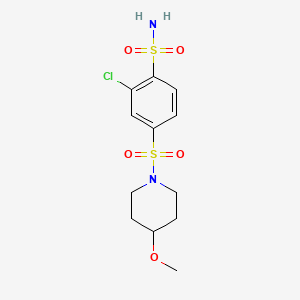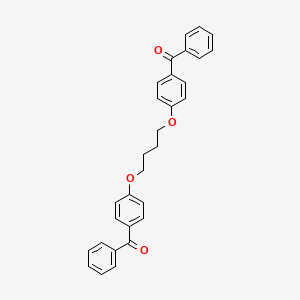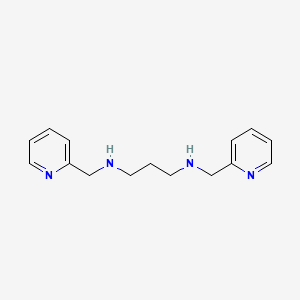
N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane is a compound that features two pyridyl groups attached to a 1,3-diaminopropane backbone. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of pyridyl groups enhances its ability to coordinate with metal ions, making it useful in the synthesis of metal complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane typically involves the reaction of 2-pyridylmethyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl groups can participate in substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
科学的研究の応用
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane has several applications in scientific research:
作用機序
The mechanism of action of N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane involves its ability to coordinate with metal ions. The pyridyl groups act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment .
類似化合物との比較
Similar Compounds
N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with an ethane backbone instead of propane.
N,N’-bis(pyridin-2-ylmethyl)benzene-1,3-diamine: Contains a benzene ring instead of a propane backbone.
Uniqueness
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane is unique due to its specific combination of pyridyl groups and a 1,3-diaminopropane backbone. This structure provides a balance of flexibility and rigidity, making it suitable for forming stable metal complexes with a variety of metal ions .
特性
CAS番号 |
57964-16-6 |
|---|---|
分子式 |
C15H20N4 |
分子量 |
256.35 g/mol |
IUPAC名 |
N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4/c1-3-10-18-14(6-1)12-16-8-5-9-17-13-15-7-2-4-11-19-15/h1-4,6-7,10-11,16-17H,5,8-9,12-13H2 |
InChIキー |
PCGZVYYSFSXWBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNCCCNCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


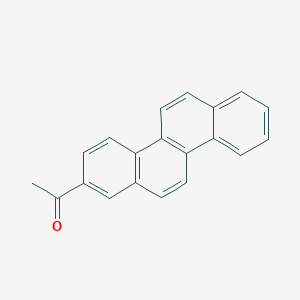
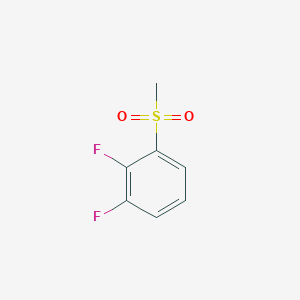
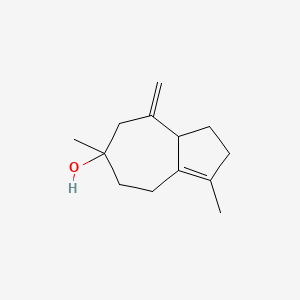
![(2-Fluoro-5-nitrophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B8556157.png)
![5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B8556165.png)

![Benzoic acid,3-amino-4-[(1-oxopropyl)amino]-,ethyl ester](/img/structure/B8556178.png)
![1-Ethyl-2-[2-(2-formamidophenyl)ethyl]pyridin-1-ium iodide](/img/structure/B8556189.png)
![4-Formyl-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B8556192.png)
![thieno[3,2-d]pyrimidin-7-ylmethyl acetate](/img/structure/B8556196.png)
![4-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-1,2,3-triazole](/img/structure/B8556197.png)
